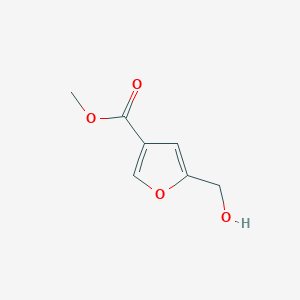

5-(羟甲基)呋喃-3-甲酸甲酯

描述

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.259±0.06 g/cm3 . Its pKa value is predicted to be 13.74±0.10 .科学研究应用

Synthesis of Stable 5-HMF Derivatives

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a derivative of 5-Hydroxymethylfurfurol (5-HMF), a plant-derived furan compound . 5-HMF is extensively used as a transformation platform in the chemical industry . However, 5-HMF is labile and requires certain storage conditions . Therefore, the synthesis of stable 5-HMF derivatives directly from carbohydrates is a challenging problem for contemporary chemistry . “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is one such stable derivative .

One-Pot Wittig Synthesis

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be synthesized from fructose using a one-pot Wittig synthesis . This synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This method provides a stable 5-HMF derivative with good water-solubility .

Biobased Chemistry

Furanic platform molecules like “Methyl 5-(hydroxymethyl)furan-3-carboxylate” are easily available from biomass and ready for further functionalization for applications as intermediates in fine chemical industries . They are highly promising for the development of alternative methods for processing renewable raw material sources .

Cytotoxicity Studies

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” and its derivatives have been studied for their cytotoxicity against cancer cell lines HeLa, HepG2 and Vero, and Gram (+) and Gram (-) bacteria .

Drug Impurity Reference Substance

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be used as a reference substance for drug impurities . This can be useful in pharmaceutical research and development.

Biomedical Reagent

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can also be used as a reagent in biomedical research . This can aid in the development of new therapeutic strategies and drug discovery.

安全和危害

The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

未来方向

The potential future directions for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” could involve further exploration of its antibacterial and cytotoxic activities . It has been suggested that the compound has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .

作用机制

Target of Action

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .

Mode of Action

It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .

Biochemical Pathways

It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .

Result of Action

MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .

Action Environment

The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)

属性

IUPAC Name |

methyl 5-(hydroxymethyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWONULRTBORBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)furan-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)

![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)

![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)

![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)

![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)

![Benzamide, N-[(1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl]-4-iodo-](/img/structure/B2857377.png)